2-((1,1'-Biphenyl)-4-yloxy)-N'-cyclohexylideneacetohydrazide
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Overview
Description
2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylideneacetohydrazide is an organic compound characterized by the presence of a biphenyl group linked to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylideneacetohydrazide typically involves the reaction of 4-biphenylol with cyclohexylideneacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylideneacetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the biphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl ring .
Scientific Research Applications
2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylideneacetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylideneacetohydrazide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydrazide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((1,1’-Biphenyl)-4-yl)-2-oxoethyl benzoates: Compounds with similar biphenyl structures but different functional groups, used in medicinal chemistry.
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylideneacetohydrazide is unique due to its combination of a biphenyl group and an acetohydrazide moiety.
Properties
CAS No. |
302909-41-7 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C20H22N2O2/c23-20(22-21-18-9-5-2-6-10-18)15-24-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1,3-4,7-8,11-14H,2,5-6,9-10,15H2,(H,22,23) |
InChI Key |
VFLVNBQFLMTYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
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